Subulatin

Description

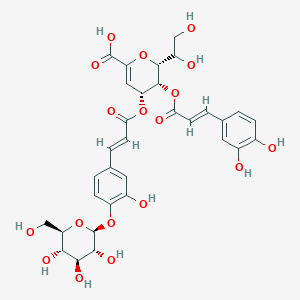

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H34O18 |

|---|---|

Molecular Weight |

706.6 g/mol |

IUPAC Name |

(2R,3R,4R)-2-(1,2-dihydroxyethyl)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4-[(E)-3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxy-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C32H34O18/c33-12-19(38)29-30(50-25(40)8-4-14-1-5-16(35)17(36)9-14)21(11-22(47-29)31(44)45)46-24(39)7-3-15-2-6-20(18(37)10-15)48-32-28(43)27(42)26(41)23(13-34)49-32/h1-11,19,21,23,26-30,32-38,41-43H,12-13H2,(H,44,45)/b7-3+,8-4+/t19?,21-,23-,26-,27+,28-,29-,30-,32-/m1/s1 |

InChI Key |

LMMUFUFTSHITNC-YJGIVPHDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O[C@@H]2[C@@H](C=C(O[C@@H]2C(CO)O)C(=O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC2C(C=C(OC2C(CO)O)C(=O)O)OC(=O)C=CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Synonyms |

subulatin |

Origin of Product |

United States |

Phylogenetic Distribution and Ecophysiological Context of Subulatin Biosynthesis

Occurrence of Subulatin in Bryophyte Lineages: Liverworts

This compound has been specifically identified in certain species of leafy liverworts belonging to the order Jungermanniales. tandfonline.com Its presence has been confirmed through studies utilizing in vitro culture techniques, which allow for controlled conditions and sufficient biomass for chemical analysis. nih.govscialert.netmdpi.comresearchgate.netnih.govthegoodscentscompany.com

Presence in Jungermannia subulata (in vitro cultures)

Jungermannia subulata is one of the liverwort species from which this compound was initially isolated. ebi.ac.uknih.govtandfonline.com Studies involving in vitro cultures of J. subulata have been instrumental in the discovery and structural elucidation of this compound. nih.govresearchgate.netresearchgate.net The in vitro culture of J. subulata has also been used to investigate the biosynthesis of this compound, showing incorporation of precursors like glucose and arabinose into the compound's structure. researchgate.netresearchgate.net

Detection in Lophocolea heterophylla (in vitro cultures)

This compound has also been detected and isolated from in vitro cultures of Lophocolea heterophylla. ebi.ac.uknih.govtandfonline.com Similar to J. subulata, the use of in vitro cultures of L. heterophylla has facilitated the isolation and characterization of this compound. nih.govresearchgate.net

Isolation from Scapania parvitexta (in vitro cultures)

Scapania parvitexta is another liverwort species from which this compound has been isolated using in vitro culture methods. ebi.ac.uknih.govtandfonline.com The isolation of this compound from S. parvitexta further supports its presence within this group of liverworts. nih.govresearchgate.net

The isolation of this compound from these three liverwort species, primarily through the use of in vitro cultures, highlights the importance of this technique for studying the secondary metabolites of bryophytes. nih.govscialert.netmdpi.comresearchgate.netnih.govthegoodscentscompany.com

Here is a table summarizing the occurrence of this compound in these liverwort species based on in vitro culture studies:

| Liverwort Species | Detection/Isolation Method | Reference(s) |

| Jungermannia subulata | In vitro culture | ebi.ac.uknih.govmdpi.comtandfonline.comresearchgate.netresearchgate.net |

| Lophocolea heterophylla | In vitro culture | ebi.ac.uknih.govmdpi.comtandfonline.comresearchgate.net |

| Scapania parvitexta | In vitro culture | ebi.ac.uknih.govmdpi.comtandfonline.comresearchgate.net |

Environmental and Biological Factors Influencing this compound Production

While specific detailed research findings on the environmental and biological factors directly influencing this compound production are limited in the provided search results, general principles regarding bryophyte secondary metabolite production can be considered. Bryophytes, in general, synthesize secondary metabolites in response to various environmental stresses, including light, desiccation, and pollution. mdpi.com The production of these compounds can be influenced by microclimatic conditions such as luminosity, temperature, humidity, and pH, as well as substrate properties. scielo.brresearchgate.netresearchgate.net The use of in vitro cultures, as seen in the studies on this compound, allows for controlled manipulation of these factors to potentially investigate their impact on compound production. mdpi.comresearchgate.net

Ecological Roles of this compound in Bryophyte Stress Physiology

This compound has been identified as an antioxidative compound. ebi.ac.uknih.govscialert.net Bryophytes, being among the earliest land plants and often inhabiting environments with extreme conditions, have evolved mechanisms to cope with oxidative stress. scialert.netmdpi.comhnbgpgckhatima.in Secondary metabolites, including phenolic compounds like this compound, function as a non-enzymatic defense against various environmental stresses. mdpi.com Specifically, this compound has shown antioxidative activity comparable to that of α-tocopherol in inhibiting lipid peroxidation in an erythrocyte membrane ghost system. ebi.ac.uknih.govmdpi.com This antioxidative property suggests a potential role for this compound in protecting liverworts from oxidative damage induced by environmental factors such as photo-oxidative stress. scialert.net The ability of bryophytes to synthesize antioxidative molecules is a crucial mechanism for dealing with free radicals generated by abiotic stresses like light and desiccation. mdpi.com

Here is a summary of the antioxidative activity of this compound:

| Compound | Activity | Comparison Standard | Reference(s) |

| This compound | Inhibition of lipid peroxidation | α-tocopherol | ebi.ac.uknih.govmdpi.com |

| This compound | Antioxidative activity | α-tocopherol | ebi.ac.uknih.gov |

The presence and antioxidative activity of this compound in these liverwort species suggest it plays a role in their stress physiology, contributing to their ability to survive in challenging environments.

Biosynthetic Pathway Elucidation of Subulatin

Precursor Incorporation Studies and Labeling Experiments

Isotope labeling experiments are crucial for tracing the flow of atoms from basic metabolic precursors to complex natural products. vanderbilt.edunih.gov By supplying an organism with a labeled compound (e.g., containing ¹³C or ¹⁴C), researchers can track the position of the label in the final product, thereby identifying its biosynthetic origins.

The trilobatinoic acid C portion of Subulatin is a C9 unit, and its carbon skeleton is hypothesized to derive from sugar metabolism. Glucose and arabinose, as central molecules in carbon metabolism, are key candidates for this role.

D-glucose is a primary source of carbon for a vast array of metabolic pathways in plants. nih.govresearchgate.net Through glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), glucose provides essential precursors. The PPP, in particular, generates erythrose 4-phosphate, a direct precursor for the shikimate pathway which produces aromatic amino acids. youtube.com It is plausible that intermediates from the PPP are condensed and modified to form the nine-carbon backbone of the trilobatinoic acid C unit.

Arabinose, a five-carbon sugar, is also involved in the PPP. nih.gov Studies have shown that eukaryotes can synthesize D-arabinose from D-glucose, implicating the PPP and the action of isomerases. nih.govresearchgate.net The incorporation of carbon from both glucose and arabinose into various metabolites highlights their central role as building blocks. While direct labeling studies specifically tracing the incorporation of glucose and arabinose into the trilobatinoic acid C unit of this compound have not been detailed, their foundational role in providing carbon skeletons for complex metabolites is well-established in plant biochemistry.

| Precursor | Relevant Metabolic Pathway | Hypothesized Contribution to Trilobatinoic Acid C |

|---|---|---|

| D-Glucose | Pentose Phosphate Pathway (PPP) | Provides the primary carbon backbone through various intermediates. |

| L-Arabinose | Pentose Phosphate Pathway (PPP) | Contributes to the pool of five-carbon sugar phosphates that can be used for biosynthesis. |

The presence of two caffeic acid moieties is a defining feature of this compound's structure. nih.gov The biosynthesis of caffeic acid is well-understood and proceeds via the phenylpropanoid pathway, starting from the aromatic amino acid L-phenylalanine. frontiersin.orgnih.gov

L-phenylalanine is synthesized through the shikimate pathway. youtube.com It is then deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. researchgate.net Subsequently, cinnamic acid undergoes hydroxylation by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid. A further hydroxylation step, catalyzed by p-coumarate 3-hydroxylase (C3H), converts p-coumaric acid into caffeic acid. As this compound is a derivative of caffeic acid, L-phenylalanine is an essential precursor for its formation. nih.govnih.gov Feeding experiments with labeled L-phenylalanine would be expected to show incorporation into the caffeic acid portions of the this compound molecule.

| Precursor/Intermediate | Enzyme | Product |

|---|---|---|

| L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | Cinnamic Acid |

| Cinnamic Acid | Cinnamate-4-Hydroxylase (C4H) | p-Coumaric Acid |

| p-Coumaric Acid | p-Coumarate 3-Hydroxylase (C3H) | Caffeic Acid |

Proposed Enzymatic Steps and Intermediate Compounds in the this compound Pathway

Based on the structure of this compound, a plausible biosynthetic pathway can be proposed, involving the convergence of intermediates from sugar and phenylpropanoid metabolism. This proposed pathway relies on known enzymatic reaction types found in plants.

The initial steps would involve the synthesis of the three main precursors: two molecules of caffeic acid, one molecule of D-glucose, and the trilobatinoic acid C unit. The assembly of these components would likely proceed as follows:

Activation of Precursors : Caffeic acid and trilobatinoic acid C would likely be activated, for example, by conversion to their Coenzyme A (CoA) esters (Caffeoyl-CoA, Trilobatinoyl-CoA) via acyl-CoA synthetases. This activation makes them more reactive for subsequent esterification reactions.

Glycosylation : One of the activated caffeic acid molecules could be attached to the D-glucose molecule. This reaction would be catalyzed by a UDP-glycosyltransferase (UGT), using UDP-glucose as the sugar donor to form a caffeoyl-glucose ester.

Esterification : The second caffeic acid molecule and the activated trilobatinoic acid C would then be sequentially added to the caffeoyl-glucose intermediate. These steps would be catalyzed by acyltransferases, which specialize in transferring acyl groups to acceptor molecules.

Final Assembly : The precise order of esterification may vary, but the final steps would involve the formation of all necessary ester linkages to yield the complete this compound molecule.

The key intermediate compounds in this proposed pathway would include Caffeoyl-CoA, UDP-glucose, caffeoyl-glucose, and various partially esterified intermediates.

Genetic and Molecular Basis of this compound Biosynthesis in Bryophytes

While the specific gene cluster responsible for this compound biosynthesis has not been identified, the genetic basis for the formation of its precursors is well-established in plants, including bryophytes. nih.govnih.gov Bryophytes possess the necessary genes for primary metabolic pathways like the pentose phosphate pathway and the shikimate pathway, which produce the foundational sugar and aromatic amino acid precursors. nih.gov

The genes encoding the enzymes of the phenylpropanoid pathway, such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and p-Coumarate 3-Hydroxylase (C3H), are known to be present and functional in bryophytes, enabling the production of caffeic acid. nih.gov

The later, more specific steps in the this compound pathway—the synthesis of the trilobatinoic acid C unit and the assembly of the final molecule—would be catalyzed by specialized enzymes. The genes for these enzymes would likely belong to large, diverse gene families known for their roles in plant secondary metabolism. These include:

Acyltransferases : Responsible for creating the ester bonds that link the different components of this compound.

UDP-Glycosyltransferases (UGTs) : Mediate the attachment of the glucose moiety.

Cytochrome P450 Monooxygenases (P450s) : Often involved in the hydroxylation and modification of natural product backbones.

Identifying the specific genes from these families that participate in this compound biosynthesis would require modern molecular techniques such as genome sequencing of a this compound-producing bryophyte, transcriptomics to identify co-expressed genes, and functional characterization of candidate enzymes. nih.gov

Molecular Mechanisms of Subulatin S Biological Activities

Mechanistic Investigations of Antioxidative Capacity

The antioxidant properties of Subulatin are a key area of scientific investigation. Its ability to counteract oxidative stress is attributed to several distinct but interconnected mechanisms, from direct interaction with reactive oxygen species (ROS) to its role in protecting the producing organism from environmental stressors.

Free Radical Scavenging Mechanisms

This compound, as a phenolic compound, is structurally equipped to function as a potent free radical scavenger. Phenolic compounds are among the most important naturally occurring antioxidants. nih.gov Their primary mechanisms of action are generally categorized as hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the phenolic antioxidant (AOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it and terminating the oxidative chain reaction. nih.gov The SET mechanism involves the transfer of an electron from the antioxidant to the radical, forming a radical anion. nih.gov

As a caffeic acid derivative, this compound's antioxidant capacity is linked to the hydroxyl groups on its aromatic ring. These groups can readily donate a hydrogen atom or an electron to stabilize highly reactive free radicals, such as hydroxyl radicals (OH•) and peroxyl radicals (ROO•). mdpi.com The resulting this compound radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic structure, which makes it significantly less reactive than the initial free radical it neutralized.

Cellular Systems for Oxidative Stress Mitigation: Erythrocyte Membrane Ghost System Studies

To understand this compound's protective effects in a biologically relevant context, researchers have utilized the erythrocyte membrane ghost system. researchgate.netsci-hub.se This experimental model uses isolated red blood cell membranes, which are rich in polyunsaturated fatty acids and highly susceptible to lipid peroxidation, a key process in oxidative cell damage. openbiochemistryjournal.comupol.cz In this system, oxidative stress is induced, and the ability of an antioxidant to prevent the degradation of the membrane lipids is measured. researchgate.net

Studies have demonstrated that this compound effectively inhibits lipid peroxidation in the erythrocyte membrane ghost system. researchgate.net Its performance in these assays has been shown to be comparable to that of α-tocopherol (a form of Vitamin E), a well-established and potent lipid-soluble antioxidant that protects cell membranes from oxidative damage. researchgate.netsci-hub.se This finding is significant as it suggests this compound can function effectively within a lipid environment to protect cellular structures from peroxidative damage. sci-hub.se

Isolation and Purification Methodologies for Subulatin Research

Extraction Techniques from Biological Matrices (e.g., in vitro cultures)

Extraction is the initial step in isolating subulatin from the plant material. For in vitro cultured liverworts such as Jungermannia subulata, Lophocolea heterophylla, and Scapania parvitexta, dried plant material is typically used. tandfonline.com A common approach involves milling the dried plant material followed by extraction with methanol (B129727) (MeOH). tandfonline.com

The methanolic extract, containing a mixture of compounds including this compound, is then subjected to further partitioning steps. The combined MeOH extract is evaporated to dryness under reduced pressure and the residue is suspended in water. tandfonline.com This aqueous solution is then washed with a less polar solvent, such as diethyl ether (Et₂O), to remove lipophilic compounds. tandfonline.com Following the diethyl ether wash, the aqueous layer is extracted with a more polar organic solvent like n-butanol (n-BuOH). tandfonline.com The n-butanol extract, which is expected to be enriched in this compound due to its polarity, is then evaporated to dryness. tandfonline.com

This differential solvent extraction process helps to selectively isolate compounds based on their polarity, concentrating this compound in the n-butanol fraction.

Chromatographic Separation Strategies for this compound Purification

Chromatographic techniques are crucial for the purification of this compound from the concentrated extract obtained after solvent partitioning. High-Performance Liquid Chromatography (HPLC) is a key method employed for this purpose. nih.govtandfonline.com

In one reported method, the n-butanol-soluble portion of the methanol extract from Jungermannia subulata was separated using ODS (Octadecylsilyl) HPLC. tandfonline.com ODS columns are a type of reversed-phase stationary phase commonly used in HPLC for separating relatively polar compounds like this compound. sigmaaldrich.com The mobile phase used in this specific instance was a mixture of 0.1% formic acid and 20% acetonitrile (B52724) in water. tandfonline.com This method successfully yielded purified this compound. tandfonline.com

Similarly, the n-butanol-soluble fraction from Lophocolea heterophylla extract was also subjected to ODS HPLC for the isolation of this compound. tandfonline.com

Data from a study on the isolation of this compound from Jungermannia subulata and Lophocolea heterophylla using this methodology is presented in the table below:

| Source | Dried Plant Material (g) | Extract Solvent | Partition Solvent | Chromatography | Eluent | This compound Yield (mg) |

| Jungermannia subulata | 51.0 | MeOH | n-BuOH | ODS HPLC | 0.1% HCOOH - 20% MeCN/H₂O | 50.4 |

| Lophocolea heterophylla | 67.0 | MeOH | n-BuOH | ODS HPLC | 0.1% HCOOH - 20% MeCN/H₂O | 12.0 |

This table illustrates the typical scale of isolation and the resulting yield of this compound from these liverwort species using the described extraction and HPLC method.

Considerations for Maintaining Compound Integrity During Isolation

Maintaining the integrity of this compound during the isolation process is essential to obtain a pure and representative sample for research. This compound is a caffeic acid derivative nih.govjst.go.jp, and phenolic compounds can be susceptible to degradation, particularly oxidation.

Several factors need to be considered to minimize degradation:

Solvent Selection: The choice of extraction and mobile phases is important. While methanol and n-butanol are effective for extraction tandfonline.com, using appropriate grades and handling them properly can help prevent unwanted reactions.

Temperature: Conducting isolation procedures at lower temperatures can help slow down degradation processes. Although specific temperature details for every step of this compound isolation are not extensively detailed in the provided snippets, general biochemical purification procedures often recommend working at 0–4 °C to maintain enzyme activity and compound stability researchgate.net.

Light Exposure: Phenolic compounds can be sensitive to light. Performing extraction and purification steps in the dark or under reduced light conditions can help preserve compound integrity.

Handling of Extracts: Rapid processing of extracts and minimizing exposure to air can also help reduce oxidation.

While the provided information highlights the successful isolation of this compound nih.govjst.go.jptandfonline.com, detailed studies specifically focused on the stability of this compound during various isolation steps are not explicitly present. However, the successful isolation and characterization suggest that the employed methods are reasonably effective in preserving the compound's integrity.

Structural Elucidation and Spectroscopic Characterization of Subulatin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

NMR spectroscopy is a primary tool for the structural elucidation of organic compounds, providing detailed information about the arrangement of atoms and their spatial relationships. researchgate.netegyankosh.ac.in For subulatin, both ¹H and ¹³C NMR spectroscopy were employed to assign the various protons and carbons within the molecule. tandfonline.com Two-dimensional NMR techniques, such as COSY, TOCSY, HMQC, and HMBC, are particularly valuable for establishing connectivity through correlations between coupled nuclei and through-bond or through-space interactions. researchgate.netresearchgate.netlibretexts.org

While specific detailed NMR data tables for this compound's ¹H and ¹³C assignments were referenced in the literature as separate tables tandfonline.com, the text indicates that these data were instrumental in elucidating the compound's structure. The connectivity of the four partial structures (two caffeic acids, glucose, and the dihydropyran core) was established based on these NMR experiments. tandfonline.com Furthermore, ROESY experiments, a 2D NMR technique that identifies through-space correlations, were used to determine the relative stereochemistry of the C8 alcohol moiety in this compound, finding it to be the same as that of pelliatin. tandfonline.com Circular Dichroism (CD) spectroscopy, often used in conjunction with NMR, provided further information regarding the absolute stereochemistry, showing a negative Cotton effect at 287 nm and a positive Cotton effect at 339 nm. tandfonline.com

Mass Spectrometry (MS) Applications in this compound Structure Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its molecular formula and structural subunits. mdpi.com For this compound, Fast Atom Bombardment Mass Spectrometry (FABMS) was used. tandfonline.com The FABMS data for this compound showed characteristic peaks at m/z 746 [M+K]⁺, 729 [M+Na]⁺, and 707 [M+H]⁺. tandfonline.com These ions correspond to the molecular weight of this compound plus a potassium ion, a sodium ion, and a proton, respectively, supporting a molecular weight of 706 g/mol for the neutral molecule. tandfonline.comnih.gov High-resolution mass spectrometry can provide even more precise mass measurements, allowing for the determination of the elemental composition. tandfonline.com Liquid chromatography-mass spectrometry (LC-MS) techniques are also widely used in the analysis and identification of phenolic compounds like this compound, providing both separation and mass information. mdpi.comresearchgate.netbioone.org

Advanced Spectroscopic Methods (e.g., UV-Vis, IR) in this compound Analysis

In addition to NMR and MS, other spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information about the presence of specific functional groups and chromophores within the this compound molecule. egyankosh.ac.in

The UV-Vis spectrum of this compound in methanol (B129727) showed absorption maxima (λmax) at 209, 213, 218, 237, 294, and 325 nm, with corresponding log ε values. tandfonline.com These absorption patterns are characteristic of the conjugated systems present in the caffeic acid moieties, which contain aromatic rings and α,β-unsaturated carbonyl systems.

Infrared (IR) spectroscopy provides information about the vibrational modes of the functional groups. The IR spectrum of this compound, recorded using the KBr disk method, showed characteristic absorption bands at 3388 cm⁻¹, 1708 cm⁻¹, 1597 cm⁻¹, and 1279 cm⁻¹. tandfonline.com The band at 3388 cm⁻¹ is indicative of hydroxyl (-OH) stretching vibrations, consistent with the presence of multiple hydroxyl groups in this compound's structure (from the caffeic acid units, glucose, and the dihydropyran). tandfonline.comnih.govjst.go.jp The band at 1708 cm⁻¹ suggests the presence of a carbonyl group (C=O), likely from the ester linkages and the carboxylic acid function. tandfonline.com Bands in the 1600-1500 cm⁻¹ region, such as the one at 1597 cm⁻¹, are typically associated with aromatic ring vibrations and the carbon-carbon double bond stretching from the caffeic acid side chains. tandfonline.com The band at 1279 cm⁻¹ could be attributed to C-O stretching vibrations from the ester and ether linkages, as well as the phenolic hydroxyl groups. tandfonline.com

Analytical Quantification and Detection Techniques for Subulatin

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Subulatin Detection and Separation

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation of chemical compounds from complex mixtures. gsconlinepress.com The separation is based on the differential partitioning of analytes, like this compound, between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column. waters.com

UPLC represents a significant advancement over traditional HPLC, utilizing columns packed with smaller sub-2 µm particles. mdpi.comwaters.com This reduction in particle size leads to a dramatic increase in separation efficiency, resolution, and speed. waters.comresearchgate.net While HPLC systems operate at pressures typically up to 6,000 psi, UPLC systems are engineered to withstand much higher back-pressures (up to 15,000 psi or 100 MPa), which is a direct consequence of using smaller particles and higher flow rates. researchgate.netwaters.com The main advantages of UPLC over HPLC include:

Increased Resolution: Sharper and more resolved peaks, allowing for better separation of this compound from other closely related compounds in a mixture. waters.com

Higher Sensitivity: The peaks are not only sharper but also taller (more concentrated), which enhances detection sensitivity. mdpi.comwaters.com

Faster Analysis: Run times can be reduced significantly, increasing sample throughput. waters.com

For a phenolic compound like this compound, reversed-phase chromatography is the most common separation mode. In this setup, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier (e.g., formic acid) to ensure good peak shape for acidic compounds. Research has utilized High-Performance Liquid Chromatography coupled with mass spectrometry to identify this compound in natural sources like bilberry leaves, demonstrating the suitability of liquid chromatography for analyzing this compound. mdpi.com

A comparison of the typical characteristics of HPLC and UPLC is provided in the table below.

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3–5 µm | < 2 µm |

| Operating Pressure | 2,000–6,000 psi | 10,000–15,000 psi |

| Resolution | Good | Very High |

| Analysis Speed | Slower | Faster (up to 9x) researchgate.net |

| Sensitivity | Good | Higher |

| Solvent Consumption | Higher | Lower |

Mass Spectrometry Coupling (e.g., UPLC-MS/MS) for Sensitive Quantification

For highly sensitive and selective quantification of this compound, liquid chromatography is often coupled with tandem mass spectrometry (MS/MS). The UPLC-MS/MS configuration is considered a gold standard for quantitative bioanalysis. waters.commeasurlabs.com In this setup, the UPLC system separates the components of the sample, which are then introduced into the mass spectrometer for detection.

The mass spectrometer works by ionizing the incoming molecules and then separating the ions based on their mass-to-charge ratio (m/z). A tandem mass spectrometer (such as a triple quadrupole) allows for a highly selective quantification technique known as Multiple Reaction Monitoring (MRM). waters.com The MRM process involves:

Precursor Ion Selection: The first quadrupole isolates the molecular ion (or a specific adduct) of this compound, which is known as the precursor ion.

Fragmentation: The selected precursor ion is fragmented in a collision cell, creating several product ions.

Product Ion Selection: The third quadrupole isolates one or more specific, stable product ions unique to this compound.

This process is extremely specific because it requires a compound to have both the correct precursor ion mass and produce the correct product ion mass upon fragmentation. This allows for the accurate quantification of this compound even at very low concentrations in complex biological matrices, minimizing interference from other co-eluting compounds. nih.gov The sensitivity of modern UPLC-MS/MS systems allows for detection at the picogram or even femtogram level. lcms.cz The development of a quantitative UPLC-MS/MS method for this compound would involve optimizing MS parameters and chromatographic conditions and would require validation to ensure its accuracy and precision according to regulatory guidelines. nih.govresearchgate.net

Development of Targeted and Untargeted Metabolomics Approaches for this compound Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. LC-MS-based metabolomics approaches can be broadly categorized as either untargeted or targeted. metabolon.comresearchgate.net

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample in a single analysis without bias. metabolon.com It is a hypothesis-generating tool used for discovery. For instance, an untargeted metabolomics study could compare the metabolic profiles of a plant species known to produce this compound under different environmental conditions. This could reveal not only changes in this compound levels but also identify other related compounds or entire metabolic pathways that are affected, providing a holistic view of the plant's response. frontiersin.org This comprehensive profiling helps in discovering new biomarkers or understanding the broader biological context in which this compound is produced. metabolon.comnih.gov

Targeted Metabolomics: In contrast, a targeted approach focuses on measuring a defined group of known metabolites, often for validation or precise quantification. metabolon.com This method is hypothesis-driven. Once an untargeted study suggests a role for this compound, a targeted metabolomics method would be developed to accurately and precisely quantify this compound and a select number of other relevant compounds across a large number of samples. frontiersin.org Targeted methods offer higher sensitivity, selectivity, and quantitative accuracy than untargeted approaches because the analytical parameters are optimized for the specific target analytes. lcms.cz This approach would be essential for studies aiming to correlate the concentration of this compound with a specific biological activity or for pharmacokinetic studies.

The combination of these two approaches provides a powerful workflow: untargeted metabolomics for discovery and hypothesis generation, followed by targeted metabolomics for validation and accurate quantification of this compound and its related metabolic network. researchgate.netnih.gov

Synthetic Biology and Metabolic Engineering Approaches for Subulatin Research

Strategies for Enhanced Subulatin Production in Cultured Systems

The initial isolation of this compound was achieved from in vitro cultures of the liverworts Jungermannia subulata, Lophocolea heterophylla, and Scapania parvitexta. tandfonline.comfrontiersin.org This demonstrates the feasibility of using cell culture systems as a production platform. However, the yields of secondary metabolites in undifferentiated plant cell cultures are often low. tandfonline.com A variety of strategies can be employed to enhance the production of this compound in these cultured systems.

Optimization of Culture Conditions: The growth and metabolic output of liverwort cultures are highly dependent on the physical and chemical environment. Key parameters that can be manipulated to increase this compound yield include:

Medium Composition: The nutrient medium is a critical factor. While a standard medium like Gamborg B5 has been used for liverwort culture, modifications to the concentrations of macro- and micronutrients, vitamins, and the nitrogen source can significantly impact secondary metabolite production. uniprot.org The type and concentration of the carbon source are also crucial. For instance, studies on Marchantia polymorpha have shown that sucrose (B13894) at a concentration of 20 g/L is optimal for biomass accumulation, a factor that often correlates with secondary metabolite yield. uniprot.org

Light: Light is a key regulator of plant metabolism. The intensity, quality (wavelength), and photoperiod can be optimized. For example, red light has been shown to stimulate growth and cell division in M. polymorpha, although prolonged exposure can lead to chlorophyll (B73375) degradation. uniprot.org The effect of different light conditions on this compound production in J. subulata would need to be empirically determined.

pH: The pH of the culture medium affects nutrient uptake and enzyme activity. Maintaining an optimal pH is essential for robust growth and metabolism. nih.gov

Elicitation: Elicitors are compounds that trigger defense responses in plants, often leading to a significant increase in the production of secondary metabolites. nih.govslideshare.net This strategy could be a powerful tool for boosting this compound biosynthesis. Elicitors can be of two types:

Biotic elicitors: These are derived from biological sources and include preparations of fungal or bacterial cell walls (e.g., chitosan, yeast extract). frontiersin.org

Abiotic elicitors: These are non-biological factors and include heavy metal salts, UV radiation, and signaling molecules like methyl jasmonate and salicylic (B10762653) acid. nih.govscielo.br The optimal elicitor, its concentration, and the timing of its application would need to be systematically investigated for this compound-producing cultures. tandfonline.com

Precursor Feeding: Supplying the biosynthetic precursors of a target metabolite to the culture medium can bypass rate-limiting steps and increase the final yield. tandfonline.com The biosynthesis of this compound involves two molecules of caffeic acid, D-glucose, and a C-unit derived from arabinose-5-phosphate (B10769358) and phosphoenolpyruvate. annualreviews.org Feeding the cultures with caffeic acid or its immediate precursors, such as phenylalanine or cinnamic acid, could potentially enhance this compound production. tandfonline.com

Immobilization: Immobilizing plant cells by entrapping them in a matrix like alginate or polyacrylamide can offer several advantages, including higher cell densities, prolonged productivity, and simplified product recovery if this compound is secreted into the medium. slideshare.netpjoes.com This technique can create a more stable and controlled production environment.

High-Yielding Cell Line Selection: Natural variation exists within plant cell populations in their ability to produce secondary metabolites. A crucial step is to select high-producing cell lines from the callus or suspension cultures. tandfonline.com This involves screening a large number of cell lines and selecting those with the highest this compound content for further optimization.

Below is a table summarizing potential strategies for enhancing this compound production in cultured systems.

Table 1: Strategies for Enhanced this compound Production

| Strategy | Approach | Potential Effect on this compound Production |

|---|---|---|

| Optimization of Culture Conditions | Modifying medium composition (nutrients, carbon source), light, and pH. | Increases biomass and/or specific productivity of this compound. |

| Elicitation | Addition of biotic (e.g., yeast extract) or abiotic (e.g., methyl jasmonate) elicitors. | Induces defense responses and upregulates the this compound biosynthetic pathway. |

| Precursor Feeding | Supplementing the culture medium with caffeic acid, phenylalanine, or other precursors. | Bypasses potential bottlenecks in the early stages of the biosynthetic pathway. |

| Immobilization | Entrapping cells in a polymeric matrix. | Increases cell density, stability, and potentially simplifies product recovery. |

| Cell Line Selection | Screening and selecting for cell lines with naturally high this compound productivity. | Establishes a high-yielding starting culture for further optimization. |

Biosynthetic Engineering for Analogues and Mechanistic Probes

Metabolic engineering provides the tools to rationally modify the biosynthetic pathway of this compound to produce novel analogues and to create probes for elucidating its mechanism of action. This requires a detailed understanding of the enzymes involved in its formation. While the complete pathway is not yet elucidated, the identification of key enzyme classes in liverworts, such as glycosyltransferases and acyltransferases, provides a starting point for engineering efforts. mdpi.comfrontiersin.organnualreviews.org

Generation of Analogues through Enzyme Engineering: The final steps in this compound biosynthesis likely involve the action of specific acyltransferases to attach the two caffeic acid moieties and a glycosyltransferase to attach the D-glucose. The substrate promiscuity of many natural product biosynthetic enzymes can be exploited. researchgate.net

Acyltransferase Engineering: Acyltransferases of the BAHD family are responsible for the synthesis of a wide variety of plant esters. frontiersin.organnualreviews.org By identifying the specific acyltransferases in the this compound pathway, their substrate-binding sites could be mutated to accept alternative acyl-CoA donors. This could lead to the production of this compound analogues with different acyl groups in place of one or both caffeoyl moieties, allowing for the investigation of how these groups contribute to its biological activity.

Glycosyltransferase Engineering: Liverworts possess a diverse repertoire of UDP-glycosyltransferases (UGTs) that can glycosylate a wide range of substrates. mdpi.comresearchgate.netnih.gov The UGT responsible for attaching glucose to the this compound backbone could be engineered or replaced with a UGT that utilizes a different sugar donor (e.g., UDP-xylose, UDP-rhamnose). researchgate.net This would generate a library of this compound glyco-derivatives, which could have altered solubility, stability, and bioactivity.

Combinatorial Biosynthesis: This approach involves expressing genes from different biosynthetic pathways in a single host to create "new-to-nature" compounds. rsc.org For example, genes from the this compound pathway could be combined with genes for the synthesis of other phenolic acids in a heterologous host like yeast or a model plant. This could lead to the formation of hybrid molecules with novel structures and potentially enhanced therapeutic properties.

Mechanistic Probes: Biosynthetic engineering can be used to create tools for studying the this compound pathway itself. For example, genes encoding specific enzymes in the pathway could be knocked out or silenced in the liverwort culture. The accumulation of intermediates or the absence of the final product would confirm the function of the enzyme and help to piece together the biosynthetic sequence.

The table below outlines potential biosynthetic engineering strategies for this compound research.

Table 2: Biosynthetic Engineering Strategies for this compound Research

| Strategy | Approach | Desired Outcome |

|---|---|---|

| Enzyme Engineering | Mutating the active sites of acyltransferases or glycosyltransferases in the this compound pathway. | Production of this compound analogues with modified acyl or sugar moieties for structure-activity relationship studies. |

| Combinatorial Biosynthesis | Combining genes from the this compound pathway with genes from other natural product pathways in a heterologous host. | Generation of novel, hybrid molecules with potentially new or enhanced biological activities. |

| Gene Knockout/Silencing | Disrupting the expression of candidate genes in the this compound pathway in the native liverwort culture. | Elucidation of the function of individual enzymes and confirmation of the biosynthetic pathway. |

Structure Activity Relationship Studies and Derivatization for Mechanistic Insight

Computational Chemistry Approaches for Understanding Subulatin's Reactive Sites:No computational or molecular modeling studies appear to have been conducted to analyze the reactive sites or predict the structure-activity relationships of this compound.

Therefore, due to the absence of any published research on the derivatization, structure-activity relationships, and computational analysis of this compound, it is not possible to generate an article that adheres to the provided outline and content requirements. The foundational research for such a discussion does not appear to be available in the public domain.

Future Research Trajectories and Broader Academic Implications

Unraveling Complete Biosynthetic Pathways and Regulatory Networks

The proposed biosynthetic pathway of Marchantin A begins with L-phenylalanine and proceeds through the phenylpropane/polymalonate pathway to form the bibenzyl monomer, lunularic acid. researchgate.net Two molecules of lunularic acid are then thought to undergo oxidative coupling to form Marchantin C, which is subsequently hydroxylated to yield Marchantin A. researchgate.netmdpi.com While this pathway is supported by precursor feeding experiments and transcriptome analysis, several key aspects remain to be fully elucidated. researchgate.net

Future research should focus on:

Enzyme Characterization: Identifying and characterizing all the enzymes involved in the pathway, particularly the specific cytochrome P450 enzymes responsible for the oxidative coupling of lunularic acid and the final hydroxylation of Marchantin C. researchgate.net Transcriptome analysis of Marchantia polymorpha has identified candidate genes for these enzymes, but their precise functions require experimental validation. researchgate.net

Regulatory Mechanisms: Investigating the genetic and environmental factors that regulate the Marchantin A biosynthetic pathway. This includes identifying transcription factors that control the expression of biosynthetic genes and understanding how stressors such as pathogen attack, UV radiation, or wounding influence the production of Marchantin A. nih.govnih.gov The jasmonate signaling pathway, known to be involved in plant defense responses, is a promising area for investigation in this context. nih.gov

Metabolic Engineering: With a complete understanding of the biosynthetic pathway and its regulation, there is potential for the heterologous production of Marchantin A in microbial or plant-based systems. This could provide a sustainable source of this bioactive compound for further research and potential therapeutic applications.

The following table summarizes the key proposed steps in the biosynthesis of Marchantin A and highlights areas for future investigation.

| Proposed Biosynthetic Step | Precursor(s) | Key Intermediate(s) | Putative Enzyme Class | Areas for Future Research |

| Phenylpropanoid Pathway Initiation | L-Phenylalanine | Cinnamic acid, p-Coumaric acid | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H) | Characterization of specific PAL and C4H isoforms involved. |

| Bibenzyl Monomer Formation | Dihydro-p-coumaric acid, Malonyl-CoA | Prelunularic acid, Lunularic acid | Stilbenecarboxylate synthase (STCS), Polyketide reductase (PKR) | Elucidation of the precise mechanism of STCS and PKR interaction and regulation. nih.gov |

| Dimerization | Lunularic acid | Marchantin C | Cytochrome P450 monooxygenase | Identification and functional characterization of the specific P450 enzyme(s) catalyzing the oxidative coupling. researchgate.net |

| Final Hydroxylation | Marchantin C | Marchantin A | Cytochrome P450 monooxygenase ("Marchantin C hydroxylase") | Identification and characterization of the P450 enzyme responsible for the final hydroxylation step. researchgate.net |

Deeper Exploration of Marchantin A's Ecological and Physiological Significance

Marchantin A is known to be stored in the oil bodies of liverworts and exhibits a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. mdpi.comnih.gov These properties strongly suggest a role in the defense mechanisms of the producing organism. mdpi.commdpi.com However, its precise ecological and physiological functions require more in-depth investigation.

Future research should aim to:

Ecological Roles: Conduct detailed ecological studies to understand the role of Marchantin A in mediating interactions between liverworts and other organisms. This includes its potential as a deterrent to herbivores, its role in allelopathic interactions with competing plants, and its contribution to shaping the microbial communities on and around the bryophyte. oup.com

Physiological Functions: Investigate the endogenous physiological roles of Marchantin A within the liverwort. This could involve exploring its potential involvement in responses to abiotic stresses such as desiccation and UV radiation, which are common challenges for bryophytes. mdpi.com Its antioxidant properties suggest a possible role in mitigating oxidative stress. nih.gov The localization of Marchantin A in oil bodies also points to a potential function in protecting these lipid-rich organelles. nih.gov

Evolutionary Context: By comparing the distribution and function of Marchantin A and related bis(bibenzyls) across different bryophyte lineages, researchers can gain insights into the evolutionary diversification of chemical defenses in early land plants. oup.com

Advancements in Analytical Tools for Comprehensive Marchantin A Profiling

The detection and quantification of Marchantin A have traditionally relied on chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS). mdpi.comresearchgate.net While effective, these methods can be enhanced by newer technologies to provide a more comprehensive profile of Marchantin A and related metabolites within the plant tissue.

Future advancements in this area will likely involve:

Metabolomic Approaches: The use of untargeted metabolomics, employing techniques like Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS), will enable the simultaneous profiling of a wide range of metabolites, including Marchantin A and its precursors. nih.govfrontiersin.org This can provide a more holistic view of the metabolic network and how it responds to various stimuli. frontiersin.org

Mass Spectrometry Imaging (MSI): MSI techniques can be used to visualize the spatial distribution of Marchantin A within the liverwort thallus at a cellular level. This would provide direct evidence for its localization in oil bodies and could reveal other sites of accumulation, offering clues to its physiological functions.

Biosensors: The development of selective biosensors for Marchantin A could enable real-time monitoring of its production in living bryophytes. This would be a powerful tool for studying the dynamics of its biosynthesis in response to environmental cues.

The table below compares various analytical techniques for the study of Marchantin A.

| Analytical Technique | Information Provided | Advantages | Limitations |

| HPLC-UV/MS | Quantification and identification of known compounds. researchgate.net | Robust, well-established, good for targeted analysis. | May miss unknown or unexpected compounds. |

| UHPLC-HRMS/MS | Comprehensive profiling of known and unknown metabolites. nih.gov | High sensitivity, high resolution, suitable for untargeted metabolomics. | Complex data analysis, requires extensive databases for identification. |

| Mass Spectrometry Imaging (MSI) | Spatial distribution of metabolites within tissues. | Provides cellular and tissue-level localization. | Can be technically challenging, may have limited resolution. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of purified compounds. | Provides definitive structural information. | Lower sensitivity compared to MS, requires pure samples. |

Development of Novel Research Paradigms for Bryophyte Metabolite Discovery

The study of Marchantin A is emblematic of the broader potential of bryophytes as a source of novel bioactive compounds. researchgate.net Future research in this area will benefit from new paradigms that integrate different scientific disciplines.

Key future paradigms include:

Genomic and Transcriptomic Mining: With the increasing availability of bryophyte genomes and transcriptomes, researchers can use bioinformatic tools to mine for genes and gene clusters involved in the biosynthesis of specialized metabolites. nih.govoup.com This approach can accelerate the discovery of novel compounds and their biosynthetic pathways.

Ecometabolomics: This field studies the role of metabolites in ecological interactions. researchgate.net Applying ecometabolomic approaches to bryophytes will help to understand the functional significance of compounds like Marchantin A in their natural environment.

Synthetic Biology: As mentioned earlier, the heterologous expression of bryophyte biosynthetic pathways in engineered microorganisms offers a scalable and sustainable platform for producing valuable compounds like Marchantin A. researchgate.net

Integrated 'Omics' Approaches: Combining genomics, transcriptomics, proteomics, and metabolomics will provide a systems-level understanding of bryophyte biology and the complex networks that govern the production of specialized metabolites.

The continued investigation of Marchantin A, guided by these future research trajectories, will not only deepen our understanding of this specific compound but also contribute significantly to the broader fields of plant metabolism, chemical ecology, and natural product discovery.

Q & A

Q. How can researchers ensure the purity of Subulatin during synthesis and characterization?

To verify purity, employ analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . For synthesis, follow protocols that include step-by-step validation using melting point determination and mass spectrometry. Document all experimental conditions (e.g., solvent systems, reaction temperatures) to enable reproducibility .

Q. What experimental design principles are critical for studying this compound’s physicochemical properties?

Use a factorial design to systematically vary parameters like pH, temperature, and solvent polarity. Include control groups and replicate experiments to minimize variability. For stability studies, employ accelerated degradation tests under controlled humidity and light exposure. Report detailed methods in the main manuscript, reserving extensive datasets for supplementary materials .

Q. How should researchers approach literature reviews to identify gaps in this compound’s pharmacological profile?

Structure the review using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate understudied areas, such as this compound’s interaction with cytochrome P450 enzymes or dose-response relationships. Prioritize peer-reviewed studies over non-academic sources, and use databases like Scopus for systematic searches .

Advanced Research Questions

Q. What methodologies are effective for resolving contradictions in this compound’s reported bioactivity across studies?

Conduct meta-analyses to reconcile discrepancies, adjusting for variables like cell line specificity, assay protocols, and compound purity. For in vivo studies, standardize animal models (e.g., strain, age) and employ blinding techniques to reduce bias. Use sensitivity analysis to quantify the impact of methodological differences .

Q. How can researchers optimize this compound’s bioavailability using structure-activity relationship (SAR) studies?

Modify functional groups (e.g., hydroxyl or methyl groups) and assess changes via molecular docking simulations and in vitro permeability assays (e.g., Caco-2 cell models). Validate findings with pharmacokinetic studies in rodent models, measuring parameters like AUC (area under the curve) and half-life .

Q. What strategies mitigate confounding variables in this compound’s neuroprotective mechanism studies?

Implement block randomization in animal cohorts to control for genetic variability. For in vitro work, use siRNA knockdown or CRISPR-Cas9 to isolate specific signaling pathways. Include negative controls (e.g., vehicle-only treatments) and validate findings with orthogonal assays (e.g., Western blotting alongside ELISA) .

Q. How should researchers design experiments to evaluate this compound’s synergistic effects with existing therapeutics?

Apply isobolographic analysis or combination index (CI) methods to quantify synergism or antagonism. Test across multiple ratios and concentrations, using dose-response matrices. Statistical tools like CompuSyn or GraphPad Prism can model interactions and calculate IC50 shifts .

Data Analysis & Interpretation

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent toxicity data?

Use nonlinear regression models (e.g., log-logistic or probit models) to estimate LD50 values. For longitudinal toxicity studies, apply mixed-effects models to account for repeated measurements. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers validate computational predictions of this compound’s binding affinity experimentally?

Compare molecular dynamics simulations with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. Discrepancies may indicate limitations in force fields or solvation models, necessitating iterative refinement of computational parameters .

Ethical & Reproducibility Considerations

Q. What steps ensure compliance with ethical guidelines in this compound’s preclinical trials?

Adhere to NIH guidelines for animal welfare, including humane endpoints and ARRIVE 2.0 reporting standards. For human cell lines, document provenance and ethical approval. Publish raw data in repositories like Figshare to facilitate independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.